

An In-Depth Technical Guide to the Solubility of Codeine Phosphate Hydrate

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Compound of Interest

Compound Name: Codeine phosphate hydrate

Cat. No.: B8542146

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **codeine phosphate hydrate** in various solvents. The information is curated to assist in research, formulation development, and other scientific applications where precise knowledge of this compound's solubility is crucial.

Core Solubility Data

The solubility of **codeine phosphate hydrate** is influenced by the solvent system, temperature, and pH. The following tables summarize the available quantitative and qualitative solubility data.

Table 1: Quantitative Solubility of **Codeine Phosphate Hydrate** in Various Solvents

Solvent System	Temperature (°C)	Solubility
Water	~16	≥ 100 mg/mL ^[1]
N-Methyl-2-pyrrolidone (NMP) / Ethanol (100% NMP)	20	Mole Fraction: 0.02988
N-Methyl-2-pyrrolidone (NMP) / Ethanol (90% NMP)	20	Mole Fraction: 0.02685
N-Methyl-2-pyrrolidone (NMP) / Ethanol (80% NMP)	20	Mole Fraction: 0.02381
N-Methyl-2-pyrrolidone (NMP) / Ethanol (100% NMP)	25	Mole Fraction: 0.03264
N-Methyl-2-pyrrolidone (NMP) / Ethanol (90% NMP)	25	Mole Fraction: 0.02941
N-Methyl-2-pyrrolidone (NMP) / Ethanol (80% NMP)	25	Mole Fraction: 0.02618
N-Methyl-2-pyrrolidone (NMP) / Ethanol (100% NMP)	30	Mole Fraction: 0.03559
N-Methyl-2-pyrrolidone (NMP) / Ethanol (90% NMP)	30	Mole Fraction: 0.03217
N-Methyl-2-pyrrolidone (NMP) / Ethanol (80% NMP)	30	Mole Fraction: 0.02875
N-Methyl-2-pyrrolidone (NMP) / Ethanol (100% NMP)	35	Mole Fraction: 0.03874
N-Methyl-2-pyrrolidone (NMP) / Ethanol (90% NMP)	35	Mole Fraction: 0.03515
N-Methyl-2-pyrrolidone (NMP) / Ethanol (80% NMP)	35	Mole Fraction: 0.03156
N-Methyl-2-pyrrolidone (NMP) / Ethanol (100% NMP)	40	Mole Fraction: 0.04212

N-Methyl-2-pyrrolidone (NMP) / Ethanol (90% NMP)	40	Mole Fraction: 0.03836
N-Methyl-2-pyrrolidone (NMP) / Ethanol (80% NMP)	40	Mole Fraction: 0.03459
PBS (pH 7.2) / DMF (1:1)	Ambient	0.5 mg/mL[2]
Dimethylformamide (DMF)	Ambient	20 mg/mL[2]
Dimethyl sulfoxide (DMSO)	Ambient	10 mg/mL[2]

Note: The mole fraction data for NMP/Ethanol mixtures can be used to calculate solubility in other units if the molar masses of the components are known.

Table 2: Qualitative Solubility of **Codeine Phosphate Hydrate**

Solvent	Solubility Description
Water	Freely soluble[3], Very soluble in hot water[4]
Ethanol (95%)	Slightly soluble[3], More soluble in boiling alcohol
Methanol	Slightly soluble[3]
Diethyl Ether	Practically insoluble[3]
Acetic Acid (100%)	Freely soluble[3]
Chloroform	Slightly soluble[5]

Experimental Protocols for Solubility Determination

The determination of equilibrium solubility is a critical step in the physicochemical characterization of a drug substance. The most widely accepted and reliable method is the shake-flask method.

Shake-Flask Method for Thermodynamic Solubility

This method involves equilibrating an excess amount of the solid drug substance in a specific solvent or buffer system over a defined period at a constant temperature.

1. Materials and Equipment:

- **Codeine Phosphate Hydrate** (as a solid)
- Solvent of interest (e.g., water, ethanol, pH buffers)
- Volumetric flasks, pipettes, and other calibrated glassware
- Thermostatically controlled orbital shaker or water bath
- Centrifuge
- Syringe filters (e.g., 0.45 μm PTFE or PVDF)
- Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC system)

2. Procedure:

- **Preparation of Saturated Solution:** Add an excess amount of **codeine phosphate hydrate** to a known volume of the solvent in a sealed container (e.g., a glass vial or flask). The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
- **Equilibration:** Place the sealed container in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). The samples should be agitated for a sufficient duration to reach equilibrium. A common equilibration time is 24 to 48 hours, although the optimal time should be determined experimentally by sampling at different time points until the concentration in solution remains constant.
- **Phase Separation:** After equilibration, allow the suspension to settle. To separate the undissolved solid from the saturated solution, centrifugation is the preferred method. Filtration can also be used, but care must be taken to avoid adsorption of the drug to the filter material.
- **Sample Preparation for Analysis:** Carefully withdraw an aliquot of the clear supernatant. Dilute the sample gravimetrically or volumetrically with the appropriate solvent to a

concentration within the linear range of the analytical method.

- Quantification: Analyze the diluted sample using a validated analytical method to determine the concentration of codeine phosphate.

Analytical Methods for Quantification

1. UV-Vis Spectrophotometry:

- Principle: This method is based on the absorption of ultraviolet light by the analyte. The absorbance is directly proportional to the concentration of the substance in the solution (Beer-Lambert law).
- Procedure:
 - Prepare a series of standard solutions of **codeine phosphate hydrate** of known concentrations in the same solvent as the sample.
 - Measure the absorbance of the standard solutions and the unknown sample at the wavelength of maximum absorbance (λ_{max}) for codeine phosphate, which is approximately 281-284 nm.[\[6\]](#)
 - Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
 - Determine the concentration of the unknown sample from the calibration curve.

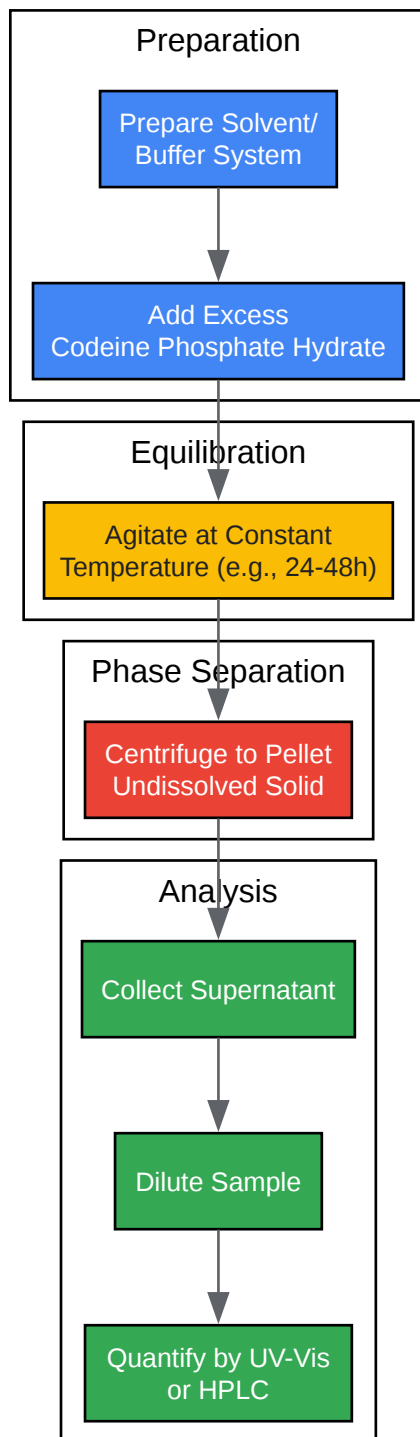
2. High-Performance Liquid Chromatography (HPLC):

- Principle: HPLC separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase. It is a highly specific and sensitive method.
- Procedure:
 - Develop and validate an HPLC method for the quantification of codeine phosphate. This includes selecting an appropriate column (e.g., C18), mobile phase, flow rate, and detector wavelength (e.g., 214 nm or 284 nm).

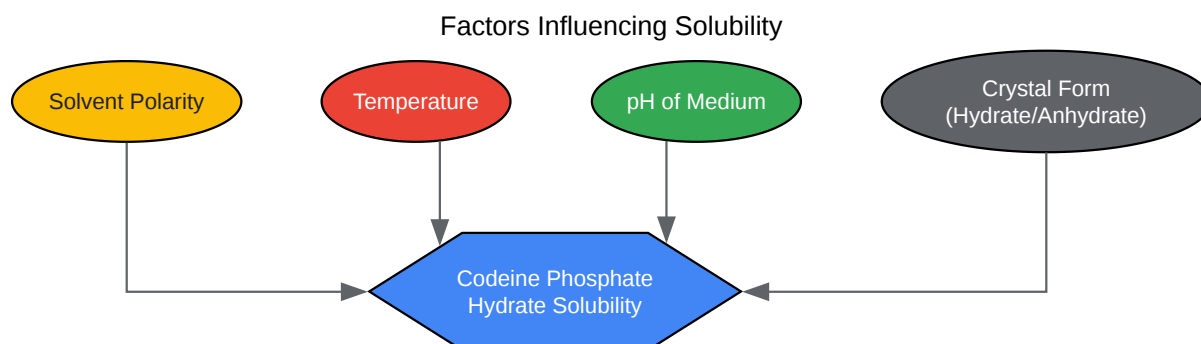
- Prepare a series of standard solutions of known concentrations and inject them into the HPLC system to generate a calibration curve based on peak area or peak height.
- Inject the diluted sample from the solubility experiment and determine its concentration from the calibration curve.

Diagrams

Shake-Flask Solubility Determination Workflow

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Caption: Workflow for Shake-Flask Solubility Determination.



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